2,3-Dichloro-1,1,1,2,3-pentafluoropropane
Overview
Description
2,3-Dichloro-1,1,1,2,3-pentafluoropropane is a halogenated hydrocarbon with the chemical formula C3HCl2F5
Mechanism of Action
Target of Action
2,3-Dichloro-1,1,1,2,3-pentafluoropropane, also known as HCFC-225cb , is a volatile derivative of propane. It primarily targets contaminants on various surfaces, acting as a cleaning agent . It has been used in the aerospace and electronics industries .
Mode of Action
The compound works by dissolving contaminants on the surface of materials. It is particularly effective at removing oils, greases, and other organic compounds
Result of Action
The primary result of the action of this compound is the removal of contaminants from surfaces. This can result in cleaner, more efficient operation of equipment in industries such as aerospace and electronics .
Action Environment
Environmental factors can influence the effectiveness and safety of this compound. For example, it is fairly inert under most normal conditions, but if heated to extreme temperatures, it may react with metals . When reacted with strong bases, toxic gases can be released . Therefore, it should be used in a well-ventilated environment and stored properly to avoid high temperatures and reactions with incompatible substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloro-1,1,1,2,3-pentafluoropropane can be synthesized through the reaction of dichlorofluoromethane with tetrafluoroethylene. This reaction typically requires specific conditions, including controlled temperatures and the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include steps for purification and separation to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-1,1,1,2,3-pentafluoropropane undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While relatively stable, it can undergo oxidation and reduction under specific conditions, often involving strong oxidizing or reducing agents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, acids, and other nucleophiles. Reaction conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted fluoropropanes .
Scientific Research Applications
2,3-Dichloro-1,1,1,2,3-pentafluoropropane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Explored for its potential use in pharmaceuticals and as a component in drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-1,1,2,2,3-pentafluoropropane: Another HCFC with similar chemical properties but different industrial applications.
1,1-Dichloro-1,2,2,3,3-pentafluoropropane: Shares structural similarities but differs in its reactivity and uses.
Uniqueness
2,3-Dichloro-1,1,1,2,3-pentafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2,3-dichloro-1,1,1,2,3-pentafluoropropane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2F5/c4-1(6)2(5,7)3(8,9)10/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFIGGVCQHKDOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)Cl)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2F5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | 2,3-DICHLORO-1,1,1,2,3-PENTAFLUOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18105 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042025 | |
Record name | 2,3-Dichloro-1,1,1,2,3-pentafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,3-dichloro-1,1,1,2,3-pentafluoropropane is a colorless odorless liquid. Nonflammable. | |
Record name | 2,3-DICHLORO-1,1,1,2,3-PENTAFLUOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18105 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
422-48-0 | |
Record name | 2,3-DICHLORO-1,1,1,2,3-PENTAFLUOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18105 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,3-Dichloro-1,1,1,2,3-pentafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=422-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | HCFC-225ba | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dichloro-1,1,1,2,3-pentafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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